

SR-18292: A Novel Modulator of Hepatic Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

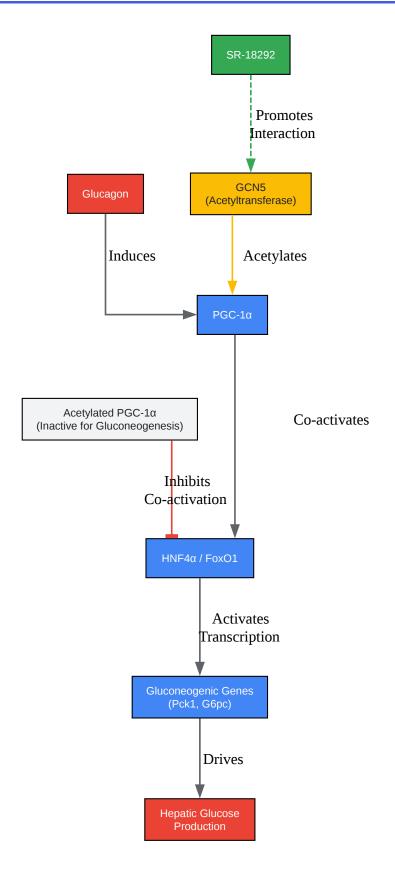
SR-18292 is a small molecule compound that has emerged as a potent and selective inhibitor of hepatic glucose production (HGP), presenting a promising therapeutic strategy for Type 2 Diabetes (T2D). It primarily functions by modulating the acetylation of key metabolic regulators, peroxisome proliferator-activated receptor-gamma coactivator (PGC)- 1α and phosphoenolpyruvate carboxykinase 1 (PCK1), thereby suppressing the gluconeogenic pathway.[1][2][3] Preclinical studies in both genetic and diet-induced mouse models of T2D have demonstrated that **SR-18292** effectively reduces fasting blood glucose, improves glucose homeostasis, and significantly enhances hepatic insulin sensitivity without affecting canonical insulin signaling or peripheral glucose uptake.[1][4] This document provides a comprehensive overview of the core mechanism, quantitative effects, and experimental methodologies related to **SR-18292**'s role in glucose metabolism.

Core Mechanism of Action

SR-18292 exerts its anti-diabetic effects primarily by targeting the liver.[1][4] Its mechanism is twofold, focusing on the post-translational modification (acetylation) of key proteins that control the rate of gluconeogenesis.

• Modulation of PGC-1α Activity: PGC-1α is a transcriptional coactivator that plays a central role in hepatic gluconeogenesis in response to fasting signals like glucagon.[1][5] It activates

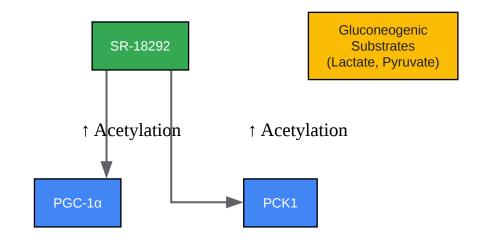
Foundational & Exploratory

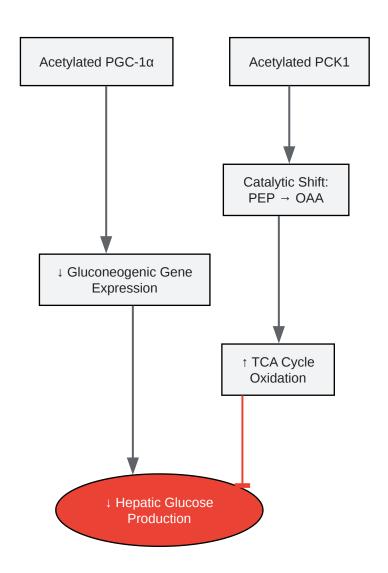

the transcription of crucial gluconeogenic enzymes, including Pck1 and glucose-6-phosphatase (G6pc), by co-activating transcription factors such as HNF4 α and FoxO1.[1][6] **SR-18292** increases the acetylation of PGC-1 α .[1][5] This is achieved by promoting the interaction between PGC-1 α and the acetyltransferase GCN5.[1][4] The increased acetylation state of PGC-1 α inhibits its ability to co-activate HNF4 α , thereby repressing the expression of gluconeogenic genes and reducing glucose output.[1][4]

Reversal of PCK1 Catalytic Activity: More recent findings indicate that SR-18292 also increases the acetylation of PCK1, a rate-limiting enzyme in gluconeogenesis.[2][3] This acetylation reverses the enzyme's typical catalytic function. Instead of converting oxaloacetate (OAA) to phosphoenolpyruvate (PEP), the acetylated PCK1 favors the anaplerotic reaction of converting PEP to OAA.[2][3] This action effectively shunts gluconeogenic substrates like lactate away from glucose production and towards oxidation in the TCA cycle, further contributing to the suppression of HGP.[2][3]

Crucially, **SR-18292**'s mechanism does not involve direct activation of the canonical insulin signaling pathway (e.g., Akt phosphorylation) or enhancement of peripheral glucose uptake.[1] Its potent effects are concentrated on selectively increasing hepatic insulin sensitivity and suppressing endogenous glucose production.[1]

Signaling Pathway Diagrams





Click to download full resolution via product page

SR-18292 action on the PGC- 1α gluconeogenic pathway.

Click to download full resolution via product page

SR-18292 dual mechanism on PGC-1α and PCK1.

Quantitative Data Presentation

Table 1: In Vitro Effects of SR-18292 on Primary Mouse

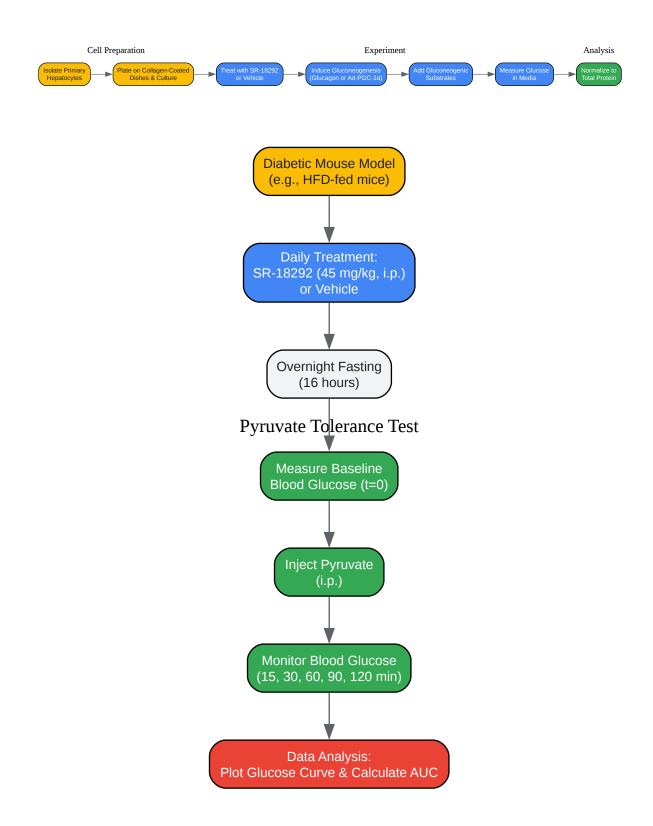
Parameter	Condition	Treatment	Result	Reference
Gene Expression	Glucagon (200nM) Stimulation	SR-18292 (20μM)	Significant reduction in Pck1 and G6pc mRNA expression	[1]
Adenovirus- PGC-1α Overexpression	SR-18292 (20μM)	Significant suppression of Pck1 and G6pc mRNA expression	[1]	
Glucose Production	Glucagon (200nM) Stimulation	SR-18292 (20μM)	Significant reduction in glucose production	[1]
Adenovirus- PGC-1α Overexpression	SR-18292 (20μM)	Significant reduction in glucose production	[1]	
Cell Viability	18h Incubation	SR-18292 (20μM)	No observed hepatocyte toxicity	[1]

Table 2: In Vivo Effects of SR-18292 in Diabetic Mouse Models

Parameter	Mouse Model	Treatment	Duration	Result	Reference
Fasting Blood Glucose	High-Fat Diet (HFD) Mice	SR-18292 (45 mg/kg, i.p.)	4 days	Significantly lower vs. vehicle	[1][4]
Hepatic Gene Expression	HFD Mice	SR-18292 (45 mg/kg, i.p.)	4 days	Significant inhibition of Pck1 expression	[1]
Pyruvate Tolerance	HFD Mice	SR-18292 (45 mg/kg, i.p.)	4 days	Significantly reduced glucose excursion after pyruvate injection	[1]
Body Weight	HFD Mice	SR-18292 (45 mg/kg, i.p.)	14 days	No significant change vs. vehicle	[1]
Liver Toxicity Markers	HFD Mice	SR-18292 (45 mg/kg, i.p.)	14 days	No significant change in serum ALT/AST	[1]
Blood Glucose Reduction	Lep°b/°b Mice with Hepatic PGC- 1α Depletion	SR-18292	-	SR-18292 effect was significantly blunted	[1]

Table 3: Hyperinsulinemic-Euglycemic Clamp Data in HFD Mice Treated with SR-18292

Clamp Parameter	Treatment Group	Result	Interpretation	Reference
Glucose Infusion Rate (GIR)	SR-18292	Substantially higher vs. vehicle	Improved whole- body insulin sensitivity	[1]
Endogenous Glucose Production (EGP)	SR-18292	Reduced under basal and clamp conditions	Suppression of HGP; increased hepatic insulin sensitivity	[1]
Peripheral Glucose Uptake	SR-18292	Not significantly changed vs. vehicle	Effect is liver- specific, not on muscle/adipose tissue	[1]


Experimental Protocols

Protocol 1: In Vitro Glucose Production Assay in Primary Hepatocytes

- Hepatocyte Isolation: Primary hepatocytes are isolated from C57BL/6J mice by collagenase perfusion of the liver.
- Cell Culture: Cells are plated on collagen-coated plates and cultured in M199 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
- Treatment: After attachment, cells are switched to serum-free medium. For experiments, cells are pre-treated with SR-18292 (e.g., 20μM) or vehicle (DMSO) for a specified duration (e.g., 18 hours).
- Induction of Gluconeogenesis: To stimulate glucose production, cells are infected with an adenovirus expressing PGC-1α or treated with glucagon (e.g., 200nM).
- Glucose Production Measurement: The culture medium is replaced with glucose-free DMEM containing gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).

Analysis: After incubation (e.g., 3-5 hours), the medium is collected, and the glucose
concentration is measured using a commercially available glucose oxidase assay kit. Results
are normalized to total protein content.[1][7]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2
 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules Targeting Selective PCK1 and PGC-1α Lysine Acetylation Cause Anti-Diabetic Metabolic Action through Increased Lactate Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules targeting selective PCK1 and PGC-1α lysine acetylation cause antidiabetic action through increased lactate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. PGC-1beta in the regulation of hepatic glucose and energy metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and biological investigation of SR18292 (16), a suppressor of glucagon-induced glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR-18292: A Novel Modulator of Hepatic Glucose Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610970#sr-18292-role-in-glucose-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com